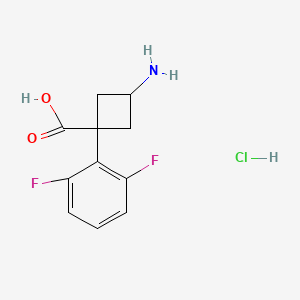
3-Amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H12ClF2NO2 It is a derivative of cyclobutane, featuring an amino group and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzylamine with cyclobutanone in the presence of a suitable catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid and amino groups, followed by hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-Amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluorophenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
1-Amino-1-cyclobutanecarboxylic acid: Similar cyclobutane structure but lacks the difluorophenyl group.
3-(3-fluorophenyl)cyclobutane-1-carboxylic acid: Contains a fluorophenyl group but differs in the position and number of fluorine atoms.
Uniqueness
3-Amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both the amino group and the difluorophenyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C11H12ClF2NO2 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC名 |
3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11F2NO2.ClH/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11;/h1-3,6H,4-5,14H2,(H,15,16);1H |
InChIキー |
JYNSSMUCEAPPHX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=C(C=CC=C2F)F)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



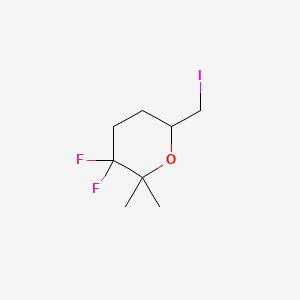
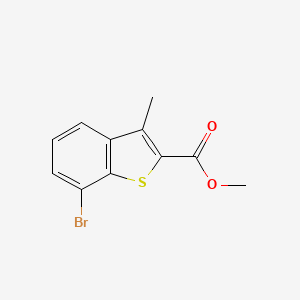

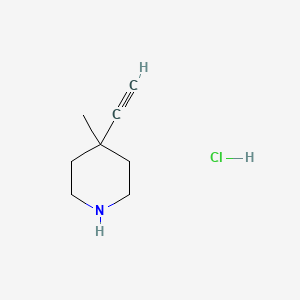
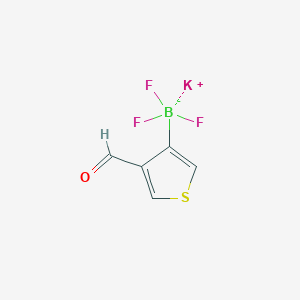
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)
![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
![Tert-butyl 7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13462001.png)
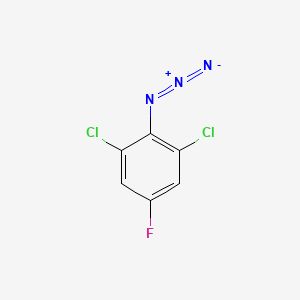
![Sodium[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13462011.png)
![N-methyl-2-[(prop-2-en-1-yl)amino]acetamide](/img/structure/B13462014.png)
